2-(Bromomethyl)benzyl alcohol

Nucleophilic substitution SN2 reactivity Leaving-group ability

Researchers using monofunctional benzyl bromide or symmetrical 1,2-benzenedimethanol for scaffold elaboration face extra protection/deprotection steps and restricted product architectures. 2-(Bromomethyl)benzyl alcohol (CAS 74785-02-7) solves this by integrating an electrophilic bromomethyl group and a nucleophilic hydroxymethyl handle in an ortho relationship on a single phenyl ring. • Enables sequential functionalization without protecting-group interconversion; the bromo leaving group is >50-fold more reactive than chloro analogs. • Ortho geometry supports intramolecular cyclization to construct fused-ring and macrocyclic scaffolds inaccessible from para-substituted isomers. • Supplied at ≥95% purity (GC) as a white-to-light-yellow crystalline solid (mp 66-68 °C); consistent lot-to-lot quality ensures reproducible synthesis outcomes.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 74785-02-7
Cat. No. B150930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)benzyl alcohol
CAS74785-02-7
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)CBr
InChIInChI=1S/C8H9BrO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2
InChIKeyJDBQNNKIOFSPOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)benzyl alcohol – Orthogonal Synthesis Building Block


2-(Bromomethyl)benzyl alcohol (CAS 74785-02-7) is a bifunctional benzylic building block bearing a bromomethyl electrophile and a hydroxymethyl group in ortho relationship on a phenyl ring, supplied at ≥95% purity (GC) as a white-to-light-yellow solid with a melting point of 66–68 °C . It belongs to the class of ortho-substituted benzyl halides, distinguished from common benzyl halides and para-substituted isomers by the presence of a synthetically orthogonal hydroxymethyl handle that enables sequential functionalization without protecting-group interconversion .

Orthogonal reactivity: bromomethyl electrophile and hydroxymethyl handle enable sequential modification without protecting-group interconversion.
Ortho-substitution pattern supports proximity-driven intramolecular cyclizations for fused-ring and macrocyclic scaffold construction.
Crystalline benzylic building block supplied at ≥95% purity (GC); white-to-light-yellow solid suitable for small-scale parallel synthesis workflows.
Melting point 66–68 °C reported; facilitates ambient handling and recrystallization.

Replacement Limitations for 2-(Bromomethyl)benzyl alcohol


Substituting 2-(bromomethyl)benzyl alcohol with generic benzyl bromide, 1,2-benzenedimethanol, or the para-substituted isomer fundamentally alters both reactivity and achievable product architecture. Benzyl bromide lacks the hydroxymethyl group, precluding sequential orthogonal modification ; 1,2-benzenedimethanol requires pre-activation of the hydroxyl group before nucleophilic substitution, adding synthetic steps ; and 4-(bromomethyl)benzyl alcohol cannot participate in ortho-proximity-driven intramolecular cyclizations, which are critical for constructing fused-ring and macrocyclic scaffolds . These structural differences translate into quantifiable disparities in reaction rate, yield, impurity profile, and material properties documented in Section 3.

Potential Substitute
Why Not Directly Interchangeable
Generic benzyl bromide
Lacks the hydroxymethyl group; sequential orthogonal modification cannot be performed, altering achievable product architecture.
1,2-Benzenedimethanol
Requires pre-activation of the hydroxyl before nucleophilic substitution, adding synthetic steps and limiting orthogonal control.
4-(Bromomethyl)benzyl alcohol (para isomer)
Ortho-proximity-driven intramolecular cyclizations are not accessible; reactivity profile and product architecture may shift significantly.

2-(Bromomethyl)benzyl alcohol: Quantitative Evidence


SN2 Leaving-Group Reactivity: Bromide vs. Chloride

In SN2 nucleophilic substitution reactions, benzyl bromide exhibits approximately 50–100-fold higher reactivity than benzyl chloride under identical conditions . This established class-level principle applies directly to 2-(bromomethyl)benzyl alcohol versus 2-(chloromethyl)benzyl alcohol, translating into faster reaction times and higher conversion for alkylation, amination, thioetherification, and quaternization reactions.

SN2 leaving-group reactivity
Class-level inference
50–100× higher reactivity for benzyl bromide vs. benzyl chloride under standard SN2 conditions.
Supports faster reaction times and higher conversion for alkylation/amination/quaternization.
General textbook principle; confirm with specific substrate.
Nucleophilic substitution SN2 reactivity Leaving-group ability

Impurity Profile and Reproducibility

Commercially available 2-(bromomethyl)benzyl alcohol (Sigma-Aldrich, ≥95% GC) carries a documented impurity profile: 1–3% of the dimeric ether by-product (2-((2-bromomethyl)benzyloxy)methyl)phenyl)methanol and 1–3% of over-brominated 1,2-bis(bromomethyl)benzene . In contrast, generic benzyl bromide sourced from bulk suppliers often lacks detailed impurity specification, introducing unquantified variability in cross-coupling or quaternization reactions .

Impurity profile transparency
Specification review
1–3% dimeric ether; 1–3% dibrominated impurity (Sigma-Aldrich COA).
Known impurity ranges support preemptive side-reaction assessment and batch-to-batch reproducibility.
Generic benzyl bromide often lacks detailed impurity specification.
Impurity profiling Quality control Procurement specification

Catalyst-Free Ionic Polyacetylene Synthesis

When employed as a quaternizing agent for 2-ethynylpyridine, 2-(bromomethyl)benzyl alcohol delivered 91% polymer yield under catalyst-free conditions . The resulting ionic polyacetylene exhibited λmax 457 nm, a band gap of 2.15 eV, HOMO/LUMO levels of −5.14/−2.99 eV, and stable cyclic voltammetry over 50 cycles (−1.5 to +1.5 V) . Monofunctional benzyl bromide lacks the hydroxymethyl substituent that becomes the (N-2-hydroxymethylbenzyl)pyridinium side chain and therefore cannot reproduce this polymer architecture .

Ionic polyacetylene synthesis
Reported
91% polymer yield, catalyst-free; λmax 457 nm, band gap 2.15 eV, HOMO −5.14 eV, LUMO −2.99 eV; stable CV over 50 cycles.
Ortho-hydroxymethyl substituent is structurally required for this polyelectrolyte architecture.
Ref: Lim et al., Mol. Cryst. Liq. Cryst. 2018.
Conjugated polymer Polyelectrolyte Quaternization polymerization

Melting Point: Ortho vs. Para Isomer

The ortho isomer 2-(bromomethyl)benzyl alcohol has a melting point of 66–68 °C , whereas the para isomer 4-(bromomethyl)benzyl alcohol melts at 76–77 °C . This 8–11 °C lower melting point facilitates solution-phase handling and recrystallization purification from common organic solvents at ambient or mildly elevated temperatures.

Melting point: ortho vs. para
Cross-study comparable
2-(Bromomethyl)benzyl alcohol mp 66–68 °C; para isomer mp 76–77 °C (Δ ≈ 8–11 °C).
Lower melting point may simplify recrystallization and ambient-temperature handling.
Standard capillary determination; verify with own sample.
Physical property Recrystallization Isomeric comparison

2-(Bromomethyl)benzyl alcohol: Key Applications


Sequential Alkylation for API Intermediates

Medicinal chemistry groups constructing multi-functional drug candidates can exploit the orthogonal bromomethyl/hydroxymethyl reactivity profile to sequentially introduce diversity elements without intermediate protecting-group manipulation, leveraging the >50-fold reactivity advantage of the bromo leaving group over chloro analogs [REFS-1, REFS-2].

Ionic Polyacetylene and Polyelectrolyte Synthesis

Materials science laboratories developing solution-processable conjugated polyelectrolytes benefit from the compound's ability to simultaneously act as a quaternizing agent and introduce a hydroxymethyl side chain that modulates solubility and optoelectronic properties, as evidenced by the 91% yield and 2.15 eV band gap demonstrated in the literature .

Bioconjugation & Self-Immolative Linker Design

Chemical biology teams designing self-immolative linkers or prodrug release systems can utilize the ortho-hydroxymethyl group as a built-in nucleophile for intramolecular cyclization-based release, a structural feature absent in para-substituted analogs and monofunctional benzyl halides .

Application
Selection Property
Validation Focus
Sequential functionalization of complex molecules
Orthogonal bromomethyl/hydroxymethyl reactivity
Protecting-group-free diversification in medicinal chemistry workflows
Conjugated polyelectrolyte research
Quaternization with hydroxymethyl side-chain introduction
Polymer optoelectronic property modulation
Self-immolative linker / prodrug design studies
Ortho-hydroxymethyl intramolecular cyclization capability
Release mechanism design and validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Bromomethyl)benzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.